Ethyl 5-ethyl-1,3-thiazole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-ethyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-3-6-5-9-7(12-6)8(10)11-4-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXMICFPALTRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58333-70-3 | |
| Record name | ethyl 5-ethyl-1,3-thiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 5 Ethyl 1,3 Thiazole 2 Carboxylate and Analogues
Classical Hantzsch-Type Thiazole (B1198619) Cyclization Strategies
The Hantzsch thiazole synthesis, first reported in the late 19th century, remains a fundamental and widely employed method for the construction of the thiazole ring. nih.gov This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide derivative. bepls.com
Condensation Reactions Involving α-Halo Carbonyl Compounds and Thioureas/Thioamides
The core of the Hantzsch synthesis lies in the reaction between an α-haloketone or α-haloester and a thioamide or thiourea. bepls.comresearchgate.net In the context of Ethyl 5-ethyl-1,3-thiazole-2-carboxylate, a suitable α-halo carbonyl precursor would be an ethyl 2-halo-3-oxopentanoate. The reaction proceeds through the initial formation of an intermediate by nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the halogen. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic thiazole ring. acgpubs.org
The versatility of the Hantzsch synthesis allows for the introduction of various substituents onto the thiazole core by selecting appropriately substituted starting materials. For instance, the use of different thioamides can introduce a range of functionalities at the 2-position of the thiazole ring. Similarly, modifications to the α-halo carbonyl compound determine the substituents at the 4- and 5-positions.
| Starting Material 1 (α-Halo Carbonyl) | Starting Material 2 (Thioamide/Thiourea) | Product | Reference |
| Ethyl 2-chloro-3-oxobutanoate | Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | researchgate.net |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Substituted Benzaldehydes | Substituted Hantzsch thiazole derivatives | mdpi.com |
| α-Bromoalkyl aryl ketones | 2-(Propan-2-ylidene)hydrazine carbothioamide | 4-Aryl-2-(2-(propan-2-ylidene)hydrazinyl)thiazoles | researchgate.net |
Modern and Efficient Synthetic Approaches to Thiazole Esters
While the Hantzsch synthesis is a reliable method, contemporary organic synthesis often seeks more efficient, one-pot procedures and novel catalytic systems to improve yields, reduce reaction times, and enhance substrate scope.
One-Pot Bromination-Cyclization Procedures
A significant advancement in the synthesis of thiazole esters is the development of one-pot procedures that combine the halogenation of the β-ketoester and the subsequent cyclization with a thioamide. researchgate.netmdpi.com This approach obviates the need for the isolation of the often-unstable α-halo carbonyl intermediate. A common reagent for the in-situ bromination is N-Bromosuccinimide (NBS). researchgate.netmdpi.com
In a typical one-pot synthesis of a 5-alkyl-thiazole-2-carboxylate analogue, a β-ketoester such as ethyl 3-oxopentanoate (B1256331) would be treated with NBS, followed by the addition of a thioamide or thiourea. The reaction proceeds smoothly to afford the desired thiazole derivative in good yield. For example, the one-pot reaction of ethyl acetoacetate (B1235776) with NBS and N,N'-diethylthiourea has been reported to efficiently produce ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate. mdpi.com
Metal-Catalyzed Synthetic Routes (e.g., Copper, Palladium)
Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocycles, including thiazoles. Copper and palladium catalysts, in particular, have been utilized in various strategies for C-S and C-N bond formation, which are crucial for the construction of the thiazole ring.
Copper-catalyzed reactions offer a mild and efficient alternative to traditional methods. For instance, copper(I) bromide has been shown to mediate the synthesis of novel 2-arylthiazole-5-carboxylates from α-diazo-β-keto esters and aromatic thioamides. researchgate.net While not a direct synthesis of the title compound, this methodology highlights the potential of copper catalysis in constructing the thiazole-2-carboxylate scaffold.
Palladium-catalyzed cross-coupling reactions are also valuable for the synthesis and functionalization of thiazoles. Although direct palladium-catalyzed synthesis of the thiazole ring is less common, these methods are extensively used for the arylation and alkylation of pre-formed thiazole rings, allowing for the late-stage introduction of substituents. For example, palladium-catalyzed asymmetric allylic C-H alkylations have been used for the enantioselective synthesis of 5-alkylated thiazolidinones. nih.gov
Utility of Specific Reagents in Thiazole Ring Formation
Several other reagents have proven to be highly effective in the synthesis of thiazoles and their derivatives.
N-Bromosuccinimide (NBS): As mentioned previously, NBS is a key reagent in one-pot syntheses of thiazoles, acting as a convenient and selective brominating agent for the in-situ generation of α-bromocarbonyl compounds from β-ketoesters. researchgate.netmdpi.com This avoids the handling of lachrymatory and unstable α-haloketones.
Lawesson's Reagent and Phosphorus Pentasulfide: Lawesson's reagent, and the related phosphorus pentasulfide (P₄S₁₀), are powerful thionating agents used to convert carbonyl compounds into thiocarbonyls. wikipedia.orgorganic-chemistry.orggoogle.com In the context of thiazole synthesis, they can be used to prepare thioamides from amides, which are then used as precursors in Hantzsch-type reactions. nih.gov For example, Lawesson's reagent has been used in the synthesis of ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate, a related sulfur-containing heterocycle. chemicalbook.com
Iodobenzene (B50100) Diacetate: Hypervalent iodine reagents, such as iodobenzene diacetate (PIDA), are versatile oxidizing agents in organic synthesis. seemafinechem.com In the context of thiazole synthesis, PIDA can be involved in oxidative cyclization reactions. For instance, it has been used in the synthesis of highly substituted oxazoles from ketones and nitriles, a reaction that shares mechanistic features with some thiazole syntheses. nih.gov While direct application to the title compound is not extensively documented, its utility in related heterocyclic synthesis suggests potential for future development. researchgate.net
Functional Group Interconversion and Derivatization Strategies during Synthesis
The functional groups present on the thiazole ring can be manipulated to create a diverse range of analogues. For a molecule like this compound, the ester and the ethyl group at the 5-position are primary sites for derivatization.
The ethyl ester at the 2-position can undergo a variety of transformations common to esters. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid, 5-ethyl-1,3-thiazole-2-carboxylic acid. nih.gov This carboxylic acid can then be converted to amides, other esters, or reduced to the corresponding alcohol.
Esterification and Hydrolysis Pathways
The formation and cleavage of the ester group in this compound are fundamental transformations. These processes are typically achieved through esterification of the corresponding carboxylic acid and hydrolysis of the ester, respectively.
Esterification: The most common method for the synthesis of ethyl esters from carboxylic acids is the Fischer-Speier esterification. nih.govresearchgate.net This acid-catalyzed reaction involves the treatment of a carboxylic acid with an excess of alcohol, in this case, ethanol (B145695), to drive the equilibrium towards the formation of the ester and water. nih.govresearchgate.net For the synthesis of this compound, the parent carboxylic acid, 5-ethyl-1,3-thiazole-2-carboxylic acid, would be refluxed with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). nih.govresearchgate.net The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the ethanol. A subsequent series of proton transfers and the elimination of a water molecule yield the final ester product. researchgate.net To maximize the yield, the reaction is often carried out with the continuous removal of water, for instance, by using a Dean-Stark apparatus. researchgate.net
Hydrolysis: The reverse reaction, the hydrolysis of this compound to its parent carboxylic acid, can be catalyzed by either acid or base. researchgate.net
Acid-Catalyzed Hydrolysis: This process is the microscopic reverse of the Fischer esterification. researchgate.net By treating the ester with an excess of water in the presence of a strong acid catalyst, the equilibrium is shifted towards the carboxylic acid and ethanol. researchgate.net The mechanism follows the same pathway as esterification but in the reverse direction. researchgate.net
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). researchgate.net The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses to expel the ethoxide ion. The ethoxide, a strong base, then deprotonates the newly formed carboxylic acid to yield a carboxylate salt. researchgate.net An acidic workup is subsequently required to protonate the carboxylate and isolate the final 5-ethyl-1,3-thiazole-2-carboxylic acid.
Nucleophilic Substitutions and Aminolysis Reactions
The thiazole ring and its substituents can undergo nucleophilic substitution reactions, offering pathways to further functionalize the molecule. A key example is the conversion of the ester group into an amide through aminolysis.
Aminolysis: This reaction involves the treatment of this compound with an amine to form the corresponding N-substituted 5-ethyl-1,3-thiazole-2-carboxamide. The reactivity of the amine plays a crucial role in the reaction conditions.
Reaction with Primary and Secondary Amines: These amines are generally sufficiently nucleophilic to directly react with the ester, often requiring heating to proceed at a reasonable rate. The reaction involves the nucleophilic attack of the amine on the ester carbonyl carbon, leading to a tetrahedral intermediate which then eliminates ethanol to form the amide. Research on related ethyl 2-bromo-1,3-thiazole-5-carboxylate has shown that both primary and secondary amines can effectively displace the bromo group under thermal or ultrasonic conditions to form novel 2-amino-1,3-thiazole-5-carboxylates. uq.edu.au While this is a substitution on the ring, it demonstrates the feasibility of nucleophilic attack on the thiazole system.
Synthesis of Carboxamides: The synthesis of thiazole-5-carboxamides is a documented process. For instance, 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been synthesized, highlighting the formation of the amide bond at the C5 position. nih.gov In a more general context, the synthesis of 1,2,3-thiadiazole-5-carboxamides from the corresponding carbonyl chloride and amines proceeds efficiently, indicating that the formation of a carboxamide from a carboxylic acid derivative is a well-established transformation. chemhelpasap.com
Chemo-, Regio-, and Stereoselective Considerations in Thiazole Synthesis
The synthesis of substituted thiazoles, such as this compound, often relies on the classical Hantzsch thiazole synthesis. chemhelpasap.comresearchgate.net This method involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comresearchgate.net The control of selectivity in this and other synthetic approaches is paramount for obtaining the desired isomer.
Chemo-, Regio-, and Stereoselectivity in Hantzsch Synthesis:
The Hantzsch synthesis provides a powerful tool for constructing the thiazole ring. The reaction of an α-haloketone with a thioamide proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration. researchgate.net
Regioselectivity: The regiochemical outcome of the Hantzsch synthesis is a critical consideration, especially when unsymmetrical reagents are used. For the synthesis of a 2,5-disubstituted thiazole like the parent ring of the title compound, the reaction between an α-haloketone and a thioamide generally leads to a single regioisomer. However, studies on the condensation of α-halogeno ketones with N-monosubstituted thioureas have shown that the reaction conditions can influence the regioselectivity, yielding mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles under acidic conditions. rsc.org The choice of solvent and the nature of the substituents can direct the cyclization to favor one regioisomer over another. For instance, the synthesis of 2,5-disubstituted thiazoles has been achieved with high regioselectivity through various modern synthetic protocols. rsc.orgorganic-chemistry.orgacs.orgchemrxiv.org
Stereoselectivity: When chiral α-haloketones or thioamides are employed in the Hantzsch synthesis, the creation of new stereocenters on the thiazole ring or its substituents becomes a key aspect. Research has demonstrated that stereochemical control is possible. For example, a Hammett free-energy relationship has been used to correlate the distribution of stereochemical products in a Hantzsch synthesis, indicating that electronic effects of substituents can influence the rate of epimerization during thiazole formation.
Modern synthetic methods have also been developed to achieve high levels of selectivity in the synthesis of substituted thiazoles. These include metal-free syntheses of 2,5-disubstituted thiazoles from N-substituted α-amino acids, which proceed with excellent yields and a broad substrate scope. acs.orgchemrxiv.org These advanced methods offer alternatives to the classical Hantzsch synthesis and provide greater control over the final product's structure.
Chemical Reactivity and Transformation Studies of Ethyl 5 Ethyl 1,3 Thiazole 2 Carboxylate
Reactions Involving the Ester Functionality
The ethyl carboxylate group at the C2 position of the thiazole (B1198619) ring is susceptible to a variety of nucleophilic acyl substitution reactions and can also be reduced to the corresponding alcohol.
The ester moiety of Ethyl 5-ethyl-1,3-thiazole-2-carboxylate can readily undergo nucleophilic acyl substitution, a class of reactions fundamental to the modification of carboxylic acid derivatives.
Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 5-ethyl-1,3-thiazole-2-carboxylic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis, typically employing a hydroxide (B78521) source like potassium hydroxide in an alcoholic solvent, is efficient for this transformation. researchgate.net This saponification process is generally irreversible due to the formation of a resonance-stabilized carboxylate salt.
Transesterification: While not extensively detailed in the literature for this specific compound, by analogy with other ethyl esters, transesterification is a feasible reaction. This would involve reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the ethyl group for another alkyl or aryl group.
Amidation: The conversion of the ester to an amide is a crucial transformation, often employed in the synthesis of biologically active molecules. This can be achieved by treating the ethyl ester with an amine. For instance, ethyl 2-aminothiazole-5-carboxylate intermediates can undergo aminolysis with primary amines to achieve high conversion to the corresponding carboxamide. evitachem.com This reaction can be facilitated by catalytic amounts of a base like sodium methoxide. evitachem.com Direct amidation of related thiazole esters has been shown to be a key step in the synthesis of various bioactive compounds, including kinase inhibitors.
Table 1: Examples of Nucleophilic Acyl Substitution Reactions on Thiazole-2-carboxylates This table is generated based on reactions of analogous compounds.
| Reaction Type | Reagents and Conditions | Product | Reference |
| Hydrolysis | Saturated methanolic potassium hydroxide solution, followed by acidification with diluted HCl. | 2-Aryl-4-methylthiazole-5-carboxylic acid | researchgate.net |
| Amidation | Ethylamine, catalytic sodium methoxide, in toluene/methanol at 60°C. | 2-Amino-N-ethyl-1,3-thiazole-5-carboxamide | evitachem.com |
Reduction Pathways of the Carboxylate Group
The ester group of this compound can be reduced to a primary alcohol, (5-ethyl-1,3-thiazol-2-yl)methanol. Powerful reducing agents are required for this transformation.
Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing esters to primary alcohols. chemistrysteps.comquora.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. davuniversity.org Sodium borohydride (B1222165) (NaBH4), a milder reducing agent, is generally not reactive enough to reduce esters. quora.comlibretexts.org Therefore, for the conversion of this compound to its corresponding alcohol, LiAlH4 would be the reagent of choice. The reaction proceeds via the formation of an aldehyde intermediate which is immediately further reduced to the alcohol. libretexts.org
Table 2: Expected Products from the Reduction of this compound This table is generated based on the known reactivity of ester functional groups.
| Reducing Agent | Expected Product | Notes |
| Lithium aluminum hydride (LiAlH4) | (5-ethyl-1,3-thiazol-2-yl)methanol | Strong reducing agent, capable of reducing esters. |
| Sodium borohydride (NaBH4) | No reaction | Milder reducing agent, generally unreactive towards esters. |
Reactivity of the Thiazole Ring System
The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the sulfur and nitrogen heteroatoms, as well as the substituents on the ring. The electron density distribution in the thiazole ring dictates its behavior in various reactions.
The thiazole ring is generally considered to be electron-rich, making it susceptible to electrophilic aromatic substitution. The calculated π-electron density suggests that the C5 position is the most electron-rich, followed by the C4 position, making these the preferred sites for electrophilic attack. chemicalbook.com However, the reactivity is lower than that of other five-membered heterocycles like pyrrole (B145914) and furan.
Nitration: The nitration of thiazole derivatives often requires harsh conditions, such as a mixture of concentrated nitric acid and sulfuric acid. smolecule.com For substituted thiazoles, the position of nitration is directed by the existing substituents. For instance, the nitration of 2-acetamidothiazole (B125242) occurs at the 5-position. cdnsciencepub.com Direct nitration of various thiazoles has also been achieved using nitric acid in trifluoroacetic anhydride. researchgate.net
Bromination: Bromination of the thiazole ring can be achieved using brominating agents like N-bromosuccinimide (NBS) or bromine. Electrophilic bromination of ethyl 2-aminothiazole-5-carboxylate intermediates at the C5 position has been reported using bromine in acetic acid. evitachem.com For thiazole carboxylic acids, a decarboxylative bromination can be performed, which allows for the introduction of a bromine atom at the position previously occupied by the carboxyl group. researchgate.netbeilstein-archives.org
The C2 position of the thiazole ring is electronically poor and is therefore the preferred site for nucleophilic attack. chemicalbook.com In the case of this compound, the C2 position is already substituted with the ester group. Nucleophilic substitution at this position would require a suitable leaving group. While direct nucleophilic substitution on the thiazole ring of this compound is not well-documented, related reactions on activated thiazole derivatives are known.
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the thiazole ring. These reactions typically require a halogenated thiazole precursor.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base. 5-Bromothiazoles can be effectively coupled with various aryl and heteroaryl boronic acids to form 5-arylthiazoles. researchgate.net This methodology has been used to synthesize a variety of substituted thiazoles. researchgate.netmdpi.com
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction can also be applied to brominated thiazoles to introduce alkenyl substituents onto the ring. beilstein-archives.org
Sonogashira Coupling: This coupling reaction involves a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. It can be used to introduce alkynyl groups onto a brominated thiazole ring. beilstein-archives.org
Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions on a Halogenated this compound Derivative This table outlines potential transformations based on known reactivity of halogenated thiazoles.
| Reaction Name | Coupling Partner | Catalyst System | Potential Product | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, base | 5-Aryl-substituted derivative | beilstein-archives.orgresearchgate.net |
| Heck | Alkene | Pd(PPh3)4, base | 5-Alkenyl-substituted derivative | beilstein-archives.orgorganic-chemistry.org |
| Sonogashira | Terminal alkyne | Pd(PPh3)4, Cu(I) salt, base | 5-Alkynyl-substituted derivative | beilstein-archives.org |
Transformations Involving the C-5 Ethyl Group
The ethyl group at the C-5 position of the thiazole ring is analogous to a benzylic position and is thus susceptible to a variety of chemical transformations, primarily radical substitution and oxidation reactions.
The methylene (B1212753) group of the C-5 ethyl substituent is anticipated to be the primary site of radical halogenation. The use of N-bromosuccinimide (NBS), often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions, is a standard method for benzylic bromination. pharmaguideline.com This reaction proceeds via a free radical chain mechanism. For this compound, this would likely yield Ethyl 5-(1-bromoethyl)-1,3-thiazole-2-carboxylate. The reaction conditions, such as the choice of solvent, can be critical for the efficiency of such transformations. pharmaguideline.com
A one-pot method for the synthesis of thiazoles from ethylarenes has been developed using NBS, which acts as both a bromine source and an oxidant to form an α-bromoketone in situ. nih.govnih.gov While this applies to the synthesis of the thiazole ring itself, it highlights the reactivity of benzylic-type positions under NBS treatment.
Table 1: Representative Bromination Reactions of Alkyl-Substituted Heterocycles
| Substrate Analogue | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS, AIBN | 1,2-dichlorobenzene, 80°C | (2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester | pharmaguideline.com |
| Ethylarenes | NBS | Water | α-Bromoketone (intermediate) | nih.govnih.gov |
This table presents analogous bromination reactions on similar benzylic systems to infer the reactivity of the C-5 ethyl group of this compound.
The C-5 ethyl group can be oxidized to an acetyl group or, under more vigorous conditions, to a carboxylic acid. The selective oxidation of benzylic C-H bonds to form carbonyl compounds is a fundamental transformation in organic synthesis. chemrxiv.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are known to oxidize benzylic alkyl groups to carboxylic acids. nih.gov However, milder conditions can be employed to achieve partial oxidation to the corresponding ketone.
For instance, the oxidation of a benzylic alcohol to a ketone can be achieved cleanly with manganese dioxide (MnO₂). wisc.edu This suggests a two-step approach for the transformation of the C-5 ethyl group: initial hydroxylation followed by oxidation. Recent advancements have focused on the direct, selective oxidation of benzylic C-H bonds. Methods using iodine(III) reagents have shown high selectivity for electron-deficient azaheterocycles, preventing over-oxidation to the carboxylic acid. chemrxiv.orgrsc.org
Table 2: Representative Oxidation Reactions of Benzylic C-H Bonds
| Substrate Type | Oxidant | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Alkylarenes | KMnO₄ | Harsh | Carboxylic Acid | nih.gov |
| Benzylic Alcohols | MnO₂ | Mild | Ketone | wisc.edu |
| Electron-Deficient Azaheterocycles | Iodine(III) reagent | Mild | Benzylic Alcohol | chemrxiv.orgrsc.org |
This table showcases common oxidation reactions of benzylic positions, providing a basis for predicting the oxidation products of this compound.
The protons on the methylene group of the C-5 ethyl substituent are expected to be weakly acidic and can be removed by a strong base, such as an organolithium reagent, to form a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides, to introduce new substituents at this position. The coordination of a heterocyclic nitrogen atom to a metal can control the selectivity of deprotonation at benzylic sites. nih.gov This strategy has been employed in the nickel-catalyzed benzylic allylation and benzylation of various heterocyclic compounds, including thiazoles. nih.gov
Mechanistic Investigations of Key Chemical Transformations
The mechanisms of the aforementioned transformations are generally well-understood for benzylic systems, and these can be applied to the C-5 ethyl group of this compound.
The benzylic bromination with NBS proceeds through a radical chain reaction . The process is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the methylene group of the C-5 ethyl substituent, which is the most labile C-H bond due to the stability of the resulting radical. This stability arises from the delocalization of the unpaired electron into the aromatic thiazole ring. The newly formed thiazolyl-ethyl radical then reacts with a molecule of NBS to yield the brominated product and another bromine radical, which continues the chain reaction.
The benzylic oxidation mechanism is dependent on the oxidant used. With strong oxidants like KMnO₄, the reaction is believed to initiate with the homolytic cleavage of a benzylic C-H bond to form a benzylic radical. nih.gov This radical is then further oxidized. For selective hydroxylation using iodine(III) reagents on electron-deficient heterocycles, a mechanism involving radical coupling has been proposed. chemrxiv.orgrsc.org
In deprotonation-alkylation reactions , the mechanism involves the formation of a carbanion at the carbon adjacent to the thiazole ring. The stability of this carbanion is enhanced by the electron-withdrawing nature of the heterocyclic ring. In nickel-catalyzed reactions, it is hypothesized that the coordination of the thiazole nitrogen to a zinc-based promoter controls the regioselectivity of the deprotonation, favoring the benzylic-type position. nih.gov
Advanced Spectroscopic and Structural Characterization Methodologies in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR Analyses
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. For Ethyl 5-ethyl-1,3-thiazole-2-carboxylate, five distinct signals are predicted.
Thiazole (B1198619) Ring Proton (H-4): A single proton is attached to the C-4 carbon of the thiazole ring. This proton is expected to appear as a singlet in the aromatic region, likely between δ 7.5-8.5 ppm, due to the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms and the carboxylate group.
Ethyl Group at C-5: This group consists of a methylene (B1212753) (-CH₂-) and a methyl (-CH₃) group. The methylene protons, being adjacent to the aromatic thiazole ring, would appear as a quartet at approximately δ 2.8-3.2 ppm. These protons are split into a quartet by the three neighboring methyl protons. The methyl protons would appear as a triplet further upfield, around δ 1.2-1.5 ppm, split by the two adjacent methylene protons.
Ethyl Ester Group at C-2: This group also contains a methylene (-OCH₂-) and a methyl (-CH₃) group. The methylene protons, being attached to the ester oxygen, are deshielded and would appear as a quartet at a more downfield region, typically δ 4.2-4.6 ppm. The methyl protons of this group would resonate as a triplet in the upfield region, around δ 1.3-1.6 ppm.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Singlet | 1H | Thiazole H-4 |
| ~4.4 | Quartet | 2H | -OCH₂ CH₃ (Ester) |
| ~3.0 | Quartet | 2H | -CH₂ CH₃ (at C-5) |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ (Ester) |
| ~1.3 | Triplet | 3H | -CH₂CH₃ (at C-5) |
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct carbon signals are anticipated.
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 160-170 ppm.
Thiazole Ring Carbons: The three carbons of the thiazole ring will have distinct chemical shifts. C-2, bonded to the electronegative nitrogen and the carboxylate group, would be highly deshielded (δ ~160-165 ppm). C-5, bearing the ethyl group, would appear around δ 145-155 ppm, and C-4 would be found at approximately δ 135-145 ppm.
Ethyl Ester Carbons: The methylene carbon (-OCH₂-) is expected at δ 60-65 ppm, while the methyl carbon (-CH₃) would be upfield, around δ 14-16 ppm.
Ethyl Group Carbons at C-5: The methylene carbon (-CH₂-) attached to the ring would appear around δ 20-25 ppm, and its corresponding methyl carbon (-CH₃) would be in the upfield region at δ 12-15 ppm.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C =O (Ester) |
| ~161 | Thiazole C -2 |
| ~150 | Thiazole C -5 |
| ~140 | Thiazole C -4 |
| ~62 | -OCH₂ CH₃ (Ester) |
| ~22 | -CH₂ CH₃ (at C-5) |
| ~15 | -OCH₂CH₃ (Ester) |
| ~13 | -CH₂CH₃ (at C-5) |
Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To confirm the assignments made from 1D NMR spectra and to establish the connectivity of the molecule, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show a cross-peak between the methylene and methyl protons of the C-5 ethyl group, and another cross-peak between the methylene and methyl protons of the ethyl ester group, confirming these two isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signal at ~8.0 ppm to the C-4 carbon at ~140 ppm, the proton quartet at ~4.4 ppm to the ester methylene carbon at ~62 ppm, and so on, for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is vital for piecing together the molecular structure. Key expected correlations would include:
The H-4 proton (~8.0 ppm) showing correlations to C-2, C-5, and the methylene carbon of the C-5 ethyl group.
The methylene protons of the ethyl ester (~4.4 ppm) showing a correlation to the ester carbonyl carbon (~162 ppm) and the C-2 of the thiazole ring (~161 ppm).
The methylene protons of the C-5 ethyl group (~3.0 ppm) correlating to C-4 and C-5 of the thiazole ring.
These combined 2D NMR techniques would provide an unambiguous confirmation of the molecular structure of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.
The molecular formula for this compound is C₈H₁₁NO₂S, which corresponds to a molecular weight of approximately 199.25 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 199.
Common fragmentation pathways for esters and thiazole derivatives can be predicted semanticscholar.orgresearchgate.netresearchgate.net. The fragmentation of this compound would likely involve:
Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the bond next to the carbonyl group could result in the loss of an ethoxy radical, leading to a prominent fragment ion [M - 45]⁺ at m/z = 154.
Loss of ethylene: A McLafferty-type rearrangement could lead to the loss of an ethylene molecule (C₂H₄) from the ethyl ester group, resulting in an ion at [M - 28]⁺.
Thiazole Ring Fragmentation: The stable thiazole ring may also fragment, though typically this requires higher energy. Fragmentation could involve the loss of small molecules like HCN or C₂H₂S.
Predicted Key Fragments in the Mass Spectrum
| m/z | Possible Assignment |
| 199 | [M]⁺ (Molecular Ion) |
| 170 | [M - C₂H₅]⁺ |
| 154 | [M - OCH₂CH₃]⁺ |
| 126 | [M - COOCH₂CH₃]⁺ |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion and its fragments. For this compound (C₈H₁₁NO₂S), HRMS would be able to confirm the exact mass of the molecular ion, distinguishing it from other compounds that might have the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized or isolated compound nih.govnih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. It is particularly useful for analyzing complex mixtures and for quantifying the amount of a compound in a sample. In the context of studying this compound, LC-MS would be used to determine its purity, identify any potential impurities or degradation products from a reaction mixture, and study its metabolic fate in biological systems researchgate.net. The retention time from the LC provides an additional data point for identification, while the MS provides the structural confirmation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The IR spectrum of this compound would exhibit several characteristic absorption bands.
C-H Stretching: Aliphatic C-H stretching from the two ethyl groups would appear in the 2850-3000 cm⁻¹ region uomustansiriyah.edu.iq. The aromatic C-H stretch from the thiazole ring would be found just above 3000 cm⁻¹.
C=O Stretching: A very strong and sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1710-1735 cm⁻¹ libretexts.orgpressbooks.pubvscht.cz.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole ring would appear in the 1500-1650 cm⁻¹ region.
C-O Stretching: The C-O single bond stretches of the ester group would result in strong bands in the fingerprint region, typically between 1100-1300 cm⁻¹ msu.edu.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 | C-H Stretch | Thiazole Ring |
| 2850-3000 | C-H Stretch | Alkyl (Ethyl) |
| 1710-1735 | C=O Stretch | Ester |
| 1500-1650 | C=N / C=C Stretch | Thiazole Ring |
| 1100-1300 | C-O Stretch | Ester |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like thiazoles typically exhibit characteristic absorption bands in the UV region. Thiazole derivatives are known to show absorption maxima (λ_max) due to π → π* transitions researchgate.net. For this compound, it is predicted that the spectrum, when taken in a solvent like ethanol (B145695) or methanol, would display one or more strong absorption bands in the range of 230-280 nm, which is characteristic of the conjugated π-electron system of the substituted thiazole ring keio.ac.jp. The exact position and intensity of these bands are influenced by the substituents on the ring.
X-ray Crystallography for Solid-State Structural Determination of Analogues and Derivatives
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. For derivatives of the 1,3-thiazole-2-carboxylate scaffold, this methodology provides crucial insights into bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding their chemical behavior and potential applications. While the specific crystal structure of this compound is not extensively detailed in publicly available literature, analysis of closely related analogues provides a robust framework for understanding its likely solid-state characteristics.
Research into various thiazole derivatives has utilized single-crystal X-ray diffraction to confirm molecular structures and explore their conformational properties. nih.govacs.org For instance, the molecular structure of a thiazole derivative, compound 2b in a study on carbonic anhydrase inhibitors, was unequivocally confirmed through this method. nih.govacs.org Such analyses are pivotal in structure-based drug design, where precise knowledge of a molecule's geometry can guide the synthesis of more potent and selective analogues. nih.gov
The table below summarizes the single-crystal X-ray diffraction data for this representative analogue.
| Parameter | Value |
|---|---|
| Compound | Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate nih.gov |
| Molecular Formula | C₁₁H₁₆N₂O₄S nih.gov |
| Molecular Weight (g/mol) | 272.32 nih.gov |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c nih.gov |
| Unit Cell Dimensions nih.gov | |
| a (Å) | 5.8258 (12) |
| b (Å) | 9.4916 (19) |
| c (Å) | 24.350 (5) |
| β (°) | 92.37 (3) |
| Volume (ų) | 1345.3 (5) nih.gov |
| Z | 4 nih.gov |
| Temperature (K) | 113 nih.gov |
| Radiation | Mo Kα (λ = 0.71073 Å) nih.gov |
The study of such analogues confirms the planarity of the thiazole ring and reveals the influence of various substituents on the crystal packing, which is often dictated by hydrogen bonds and other non-covalent interactions. nih.gov These interactions are critical in determining the physical properties of the compound, such as melting point and solubility.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, UPLC, TLC)
Chromatographic methods are indispensable tools for the analysis, purification, and purity verification of synthetic compounds like this compound and its derivatives. The choice of technique—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), or Thin-Layer Chromatography (TLC)—depends on the specific requirements of the analysis, from rapid reaction monitoring to high-resolution separation and isolation.
Thin-Layer Chromatography (TLC) is frequently employed for its simplicity and speed in monitoring the progress of chemical reactions involving thiazole derivatives. nih.gov For instance, the completion of the synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate was verified using TLC. nih.gov The choice of an appropriate solvent system (mobile phase) is crucial for achieving good separation on the silica gel plate (stationary phase). For thiazole derivatives, which are heterocyclic compounds, specific visualization reagents can be used. A solution of sodium nitrite in hydrochloric acid, followed by heating, can cause thiazole derivatives to appear as light green spots. epfl.ch For carboxylic acid-containing analogues, tailing of spots on the silica plate can be an issue due to strong interactions; this can often be mitigated by adding a small amount of formic or acetic acid to the mobile phase. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis and purity determination of thiazole carboxylates. Reversed-phase (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. For example, the purity of Ethyl 1,3-thiazole-4-carboxylate, a positional isomer of the title compound, has been assessed at ≥ 97% using HPLC. chemimpex.com HPLC methods have been developed for a wide range of thiazole-containing scaffolds, often employing mobile phases consisting of acetonitrile and water or a buffer solution. sielc.comresearchgate.net The technique is also scalable for preparative separation to isolate impurities or purify final products. sielc.com
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, by using columns packed with smaller particles (typically sub-2 µm). These methods are particularly suitable for complex mixtures or for high-throughput analysis in drug discovery settings involving thiazole-based inhibitors. acs.org
The table below provides examples of chromatographic conditions used for the analysis of related thiazole derivatives.
| Technique | Compound Type | Stationary Phase | Mobile Phase | Purpose | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Thiazole | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid | Analysis and Impurity Isolation | sielc.com |
| RP-TLC | Thiazole chalcones | RP-18F₂₅₄s silica gel | Isopropanol-water mixtures | Lipophilicity Determination | doi.org |
| TLC | Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate | Not specified (likely silica gel) | Not specified | Reaction Monitoring | nih.gov |
| HPLC | Ethyl 1,3-thiazole-4-carboxylate | Not specified | Not specified | Purity Assessment (≥ 97%) | chemimpex.com |
| Flash Column Chromatography | Thiazole/thiadiazole carboxamides | Silica gel | Hexane-ethyl acetate | Purification | nih.gov |
Theoretical and Computational Investigations of Ethyl 5 Ethyl 1,3 Thiazole 2 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Computational studies on related compounds, such as ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates and other thiazole-acetamide analogs, consistently employ DFT methods, commonly using the B3LYP functional with basis sets like 6-311+G(d,p), to optimize molecular geometries. dergipark.org.trresearchgate.net These calculations are crucial for determining key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, in a study on ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, DFT was used to establish the planarity of the thiazole (B1198619) ring and the orientation of the carboxylate group relative to the ring. researchgate.net It is expected that for Ethyl 5-ethyl-1,3-thiazole-2-carboxylate, the thiazole ring itself would be largely planar. The primary geometric variables would include the rotational conformation of the C2-carboxylate group and the C5-ethyl group relative to the thiazole ring.
The electronic structure, including the distribution of electron density and atomic charges, is also elucidated through DFT. These calculations help in identifying the most electron-rich and electron-poor regions of the molecule, which is fundamental for understanding its reactivity.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical prediction of spectroscopic parameters is a powerful tool used alongside experimental work for structural confirmation. While specific predicted data for this compound is not published, the methodology is well-established for analogous structures.
NMR Chemical Shifts: DFT calculations are used to predict ¹H and ¹³C NMR chemical shifts. For example, in studies of other ethyl thiazole carboxylates, theoretical chemical shifts are calculated and often compared with experimental data obtained in solvents like DMSO-d₆ to confirm the synthesized structure. researchgate.net For this compound, one would expect characteristic signals for the two ethyl groups (one at the C5 position and one in the ester function) and the single proton on the thiazole ring. The predicted ¹³C NMR data for a related compound, Ethyl 5-methyl-2-[2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido]thiazole-4-carboxylate, shows distinct peaks for the carbons of the thiazole ring, the ethyl carboxylate group, and the methyl group, which serves as a reference for what could be expected. dergipark.org.tr
Vibrational Frequencies: FT-IR (Fourier-transform infrared) spectroscopy provides information about the functional groups present in a molecule. Theoretical vibrational frequencies are calculated using DFT to complement experimental FT-IR spectra. researchgate.net For the title compound, key vibrational modes would include the C=O stretching of the ester group, C=N and C-S stretching within the thiazole ring, and various C-H stretching and bending modes of the ethyl groups.
A table of expected functional group vibrations based on related compounds is provided below.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| C=O (Ester) | ~1700-1740 |
| C=N (Thiazole ring) | ~1550-1630 |
| C-S (Thiazole ring) | ~700-750 |
| C-H (Aliphatic) | ~2850-3000 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) analysis is a critical component of computational chemistry that helps in predicting the chemical reactivity and kinetic stability of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate an electron, acting as a nucleophile, while the LUMO represents its ability to accept an electron, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive and less stable molecule. nih.gov
For thiazole derivatives, FMO analysis is commonly performed using DFT calculations. researchgate.netresearchgate.net In related ethyl thiazole carboxylate systems, the HOMO is often localized over the electron-rich thiazole ring and the sulfur atom, while the LUMO may be distributed across the carboxylate group and the heterocyclic ring. This distribution helps in identifying the likely sites for electrophilic and nucleophilic attacks. For this compound, it is anticipated that the HOMO would be centered on the thiazole ring, making it susceptible to electrophilic attack, while the LUMO would be associated with the electron-withdrawing carboxylate group, indicating the site for potential nucleophilic attack.
A representative table showing typical HOMO-LUMO energy values for a thiazole derivative is presented below. (Note: These are example values and not specific to the title compound).
| Parameter | Energy (eV) |
| E(HOMO) | -6.5 |
| E(LUMO) | -1.5 |
| Energy Gap (ΔE) | 5.0 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulation studies for this compound were not found, this technique is employed for similar molecules to understand their conformational flexibility and how they interact with their environment, such as in a crystal lattice or in solution. dergipark.org.tr
For a flexible molecule like this compound, MD simulations can explore the potential energy surface to identify stable conformations. The key degrees of freedom would be the torsion angles associated with the ethyl groups attached to the thiazole ring and the ester functionality. The simulation would reveal the most populated conformations and the energy barriers between them.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. In the context of a crystal structure, simulations can illuminate how molecules pack together through forces like hydrogen bonds, van der Waals forces, and π-π stacking. For instance, Hirshfeld surface analysis, often used in conjunction with crystal structure determination, can quantify these intermolecular contacts. mdpi.com Although no crystal structure is publicly available for the title compound, analysis of related structures suggests that C-H···O or C-H···N interactions could play a role in its solid-state packing. mdpi.com In solution, MD simulations can model the interaction between the solute molecule and solvent molecules, providing insights into solubility and dynamic behavior.
Utility of Ethyl 5 Ethyl 1,3 Thiazole 2 Carboxylate As a Synthetic Intermediate
Precursor in the Synthesis of Diverse Heterocyclic Scaffolds
Ethyl 5-ethyl-1,3-thiazole-2-carboxylate serves as a foundational scaffold for the elaboration of more complex molecular architectures. The ester and the thiazole (B1198619) ring itself provide multiple points for chemical modification, enabling the synthesis of a wide array of other heterocyclic compounds.
Formation of Fused Thiazole Ring Systems
The thiazole ring can be annulated (fused) with other rings to create bicyclic and polycyclic systems, often leading to novel pharmacological properties. While direct examples starting from this compound are not extensively documented, general methodologies for thiazole functionalization can be applied. For instance, functional groups can be introduced at the C4 position (if available) or on the ethyl group at C5, which can then participate in intramolecular cyclization reactions to form fused systems like thiazolo[3,2-a]pyrimidines or thiazolo[3,2-a]pyridines.
A common strategy involves the initial synthesis of a functionalized thiazole that contains reactive groups positioned to facilitate a subsequent ring-closing reaction. For example, a precursor like 2-aminothiazole (B372263) can be used to build fused systems through condensation reactions.
Construction of Novel Thiazole Derivatives with Varied Substitution Patterns
The true synthetic power of this compound lies in its potential as a versatile building block for new thiazole derivatives through modification of its functional groups.
Ester Group Modification: The ethyl carboxylate group at the C2 position is a key handle for derivatization.
Amide Formation: The ester can be readily converted into a wide range of amides by reaction with various primary or secondary amines. This is a common strategy to build libraries of compounds for biological screening.
Hydrazide Synthesis: Reaction with hydrazine (B178648) hydrate (B1144303) yields the corresponding carboxylic acid hydrazide. This hydrazide is a valuable intermediate itself, which can be further reacted with aldehydes, isocyanates, or isothiocyanates to form Schiff bases, semicarbazides, and thiosemicarbazides, respectively.
Reduction: The ester can be reduced to a primary alcohol (2-hydroxymethyl-5-ethylthiazole), providing another point for functionalization, such as conversion to a halide for subsequent coupling reactions.
The classic Hantzsch thiazole synthesis is the most fundamental method for constructing the 2,5-disubstituted thiazole core itself. researchgate.netmdpi.comsynarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. researchgate.netsynarchive.com For the parent scaffold of the title compound, this would plausibly involve the reaction between a 3-halo-pentan-2-one and ethyl thiooxamate.
Table 1: Representative Reactions for Thiazole Derivative Synthesis
| Starting Material Class | Reagent(s) | Product Class | Purpose |
|---|---|---|---|
| Ethyl thiazole-2-carboxylate | Amine (R-NH₂) | Thiazole-2-carboxamide | Bioactive compound screening |
| Ethyl thiazole-2-carboxylate | Hydrazine (N₂H₄) | Thiazole-2-carbohydrazide | Intermediate for further derivatization |
| Thiazole-2-carbohydrazide | Aldehyde (R-CHO) | N-Arylidinehydrazide | Schiff base formation |
Role in Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. Thiazoles and their precursors are frequently used in MCRs.
For example, a one-pot Hantzsch-type synthesis can be considered a three-component reaction involving a ketone, a halogenating agent, and a thiourea/thioamide to rapidly generate substituted thiazoles. mdpi.com More advanced cascade reactions have been developed where an initially formed thiazole undergoes subsequent in-situ transformations. While specific MCRs involving this compound are not detailed in the literature, related thiazolidine (B150603) and thiazole structures are often synthesized via MCRs. acs.orgnih.gov For instance, catalyst-free, one-pot methods exist for synthesizing functionalized thiazolidines from ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate and thioureas. nih.gov
Strategies for Selective Functionalization for Advanced Chemical Synthesis
Selective functionalization of the thiazole ring is crucial for creating complex molecules. Modern synthetic methods allow for the precise introduction of substituents at specific positions (C2, C4, C5) of the thiazole core.
Direct C-H Functionalization: This modern strategy allows for the direct conversion of a C-H bond into a C-C, C-N, or C-O bond, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H activation has been successfully used to introduce aryl or alkenyl groups at the C2, C4, and C5 positions of the thiazole ring. rsc.orgresearchgate.net This approach offers a powerful way to modify the core scaffold of compounds like this compound.
Metalation: The thiazole ring can be deprotonated using strong bases to form an organometallic intermediate, which can then react with various electrophiles. Selective metalation at the C2 position is common, although the presence of other substituents influences the regioselectivity. researchgate.net Reagents like TMPMgCl·LiCl have been used for the selective magnesiation of thiazole rings under mild conditions. researchgate.net
Cross-Coupling Reactions: If the thiazole ring is first halogenated (e.g., at the C2 or C4 position), it can participate in a variety of palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings to introduce new carbon-carbon bonds. numberanalytics.com This is a robust and widely used method for elaborating heterocyclic cores.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Thiamine |
| Thiazolo[3,2-a]pyrimidine |
| Thiazolo[3,2-a]pyridine |
| 2-Aminothiazole |
| Ethyl thiooxamate |
| Thiazole-2-carboxamide |
| Thiazole-2-carbohydrazide |
| N-Arylidinehydrazide |
| 2-Hydroxymethyl-5-ethylthiazole |
| Semicarbazide |
| Thiosemicarbazide |
| Ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate |
Emerging Research Directions and Future Perspectives in Thiazole 2 Carboxylate Chemistry
Development of Novel and Sustainable Synthetic Methodologies
Recent advancements in this area include the use of environmentally benign solvents such as water and polyethylene (B3416737) glycol (PEG-400), as well as the application of alternative energy sources like microwave irradiation and ultrasound to accelerate reaction times and improve yields. biosynth.comnih.govnih.gov One-pot and multicomponent reactions are also gaining prominence as they streamline synthetic sequences and reduce the need for intermediate purification steps. chemimpex.comacs.org For instance, the one-pot synthesis of substituted thiazoles has been achieved through the condensation of various starting materials, offering a rapid and efficient route to these valuable compounds. researchgate.net
Furthermore, the use of recyclable catalysts, including biocatalysts like chitosan (B1678972) hydrogels, is a promising avenue for sustainable thiazole (B1198619) synthesis. nih.gov These catalysts can be easily recovered and reused, reducing both cost and environmental impact. While specific methods for the synthesis of ethyl 5-ethyl-1,3-thiazole-2-carboxylate are not extensively documented, these general principles of green chemistry are directly applicable to its production. Future research will likely focus on adapting these sustainable methodologies to create efficient and environmentally friendly routes to this and other specifically substituted thiazole-2-carboxylates.
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Thiazoles
| Feature | Traditional Synthesis (e.g., Hantzsch) | Sustainable Synthesis |
| Solvents | Often uses volatile organic compounds (VOCs) | Water, PEG-400, ionic liquids, or solvent-free conditions |
| Catalysts | May use stoichiometric and hazardous reagents | Recyclable catalysts, biocatalysts |
| Energy Source | Conventional heating (often for long durations) | Microwave irradiation, ultrasound |
| Reaction Type | Stepwise synthesis with isolation of intermediates | One-pot, multicomponent reactions |
| Waste Generation | Higher waste production | Reduced waste (higher atom economy) |
Exploration of Unexplored Reactivity Patterns and Chemical Transformations
The reactivity of the thiazole ring is well-established, with the C5 position being particularly susceptible to electrophilic substitution. chemimpex.com The C2 position, due to the influence of the nitrogen atom, is prone to deprotonation and subsequent reaction with electrophiles. chemimpex.com For this compound, the presence of the ethyl group at the C5 position and the ethyl carboxylate at the C2 position introduces additional layers of reactivity to explore.
The ethyl group at C5 can potentially be functionalized through various C-H activation strategies, opening up avenues for further diversification of the scaffold. The ester group at C2 is a versatile handle for a variety of chemical transformations. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, a common functional group in bioactive molecules, through coupling reactions. biosynth.com The ester can also be reduced to an alcohol or react with organometallic reagents to introduce new carbon-carbon bonds.
A particularly interesting area of future research lies in the photochemical reactivity of thiazole-2-carboxylates. Studies on thiazole-2-carboxylic acid have shown that it can undergo photoinduced conformational changes and even thermal decomposition to yield thiazole and carbon dioxide. nih.govacs.org Investigating the photochemistry of this compound could reveal novel transformations and provide access to unique molecular architectures.
Integration of Computational Design in Synthetic Route Planning and Mechanistic Understanding
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of thiazole-2-carboxylate chemistry, computational methods are being increasingly used to predict molecular properties, understand reaction mechanisms, and design novel compounds with desired activities.
Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure and reactivity of thiazole derivatives. chemicalbook.commanchesterorganics.com These calculations can help rationalize observed regioselectivity in substitution reactions and predict the most likely sites for chemical modification. For this compound, DFT studies could elucidate the influence of the ethyl substituents on the aromaticity and reactivity of the thiazole ring.
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. nih.govnih.gov By correlating the structural features of a series of thiazole derivatives with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. nih.govnih.gov This allows for the rational design of more potent and selective molecules, saving significant time and resources in the drug discovery process. Molecular docking simulations can further refine this process by predicting how these molecules will bind to their biological targets. researchgate.netrsc.org
The integration of these computational tools can also aid in synthetic route planning. By predicting the feasibility and potential side reactions of different synthetic pathways, computational chemistry can help chemists choose the most efficient and reliable route to a target molecule like this compound.
Table 2: Applications of Computational Chemistry in Thiazole Research
| Computational Method | Application |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reactivity and spectroscopic properties. chemicalbook.commanchesterorganics.com |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity and guiding the design of new compounds. nih.govnih.gov |
| Molecular Docking | Simulating the binding of thiazole derivatives to biological targets to predict affinity and binding mode. researchgate.netrsc.org |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of thiazole-containing systems, such as protein-ligand complexes. |
Potential as a Scaffold for Novel Chemical Entities in Exploratory Organic Synthesis
The true potential of this compound lies in its utility as a versatile scaffold for the construction of novel and complex chemical entities. The thiazole-2-carboxylate core is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. chemimpex.comnih.gov
The presence of two modifiable positions—the ethyl group at C5 and the ethyl ester at C2—provides a platform for creating a library of diverse compounds. The ethyl ester can be converted into a wide array of functional groups, allowing for the introduction of different pharmacophoric elements. For example, the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has been shown to yield compounds with antiproliferative potency. nih.gov
The thiazole ring itself can participate in various coupling reactions, such as Suzuki and Stille couplings, to form biaryl structures, which are common motifs in pharmaceuticals. The ability to functionalize both the C2 and C5 positions allows for the creation of three-dimensional structures with well-defined stereochemistry, which is crucial for biological activity.
In exploratory organic synthesis, this compound can serve as a starting point for the synthesis of natural products and their analogs, as many natural products contain the thiazole heterocycle. nih.gov Its relatively simple structure and potential for diverse functionalization make it an attractive building block for the discovery of new chemical entities with novel biological or material properties.
Conclusion
Summary of Academic Significance and Research Progress
The academic significance of thiazole (B1198619) derivatives is well-established, with compounds containing this heterocyclic core playing a crucial role in medicinal chemistry and materials science. Thiazole rings are key components in a variety of pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research into substituted thiazole carboxylates, which are structurally analogous to Ethyl 5-ethyl-1,3-thiazole-2-carboxylate, has focused on the development of novel synthetic methodologies and the exploration of their potential as therapeutic agents.
For instance, derivatives of ethyl 2-aminothiazole-5-carboxylate are recognized as important intermediates in the synthesis of antibacterial and anticancer drugs. punagri.com Similarly, other substituted ethyl thiazole carboxylates have been investigated for their potential in treating a variety of conditions, underscoring the general importance of this class of compounds. tandfonline.comdergipark.org.tr
Outlook for Future Chemical Discoveries and Applications
The future for compounds like this compound is promising, with several potential avenues for discovery and application. The exploration of efficient and scalable synthetic routes to this specific molecule is a primary area for future research. Developing novel synthetic strategies would not only make the compound more accessible for study but could also lead to the discovery of new chemical transformations.
Further investigation into the chemical reactivity of this compound is warranted. Understanding how the ethyl and ethyl carboxylate substituents influence the reactivity of the thiazole ring could open up new possibilities for its use as a building block in the synthesis of more complex molecules.
The most significant potential for this compound likely lies in the field of medicinal chemistry. Given the broad spectrum of biological activities associated with the thiazole scaffold, this compound and its derivatives should be systematically screened for various therapeutic properties. Its unique substitution pattern may lead to novel interactions with biological targets, potentially resulting in the discovery of new drug candidates.
Q & A
Q. What are the common synthetic routes for Ethyl 5-ethyl-1,3-thiazole-2-carboxylate?
- Methodological Answer : The synthesis typically involves the Hantzsch thiazole synthesis or modifications thereof. A general approach includes:
Cyclocondensation : Reacting a β-ketoester (e.g., ethyl acetoacetate) with a thioamide or thiourea derivative in the presence of a halogenating agent (e.g., PCl₃ or SOCl₂).
Substitution : Introducing the 5-ethyl substituent via alkylation or nucleophilic displacement under reflux conditions (e.g., using ethanol or acetonitrile as solvents, with triethylamine as a catalyst) .
Purification : Column chromatography or recrystallization to isolate the product.
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, thiourea, PCl₃ | Ethanol | Reflux (78°C) | 60-70% |
| Alkylation | Ethyl bromide, K₂CO₃ | DMF | 80°C | 50-60% |
Q. How is the structure of this compound characterized?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., ester carbonyl at ~165 ppm, thiazole ring protons at 6.5-8.0 ppm).
- IR : Confirm ester (C=O at ~1700 cm⁻¹) and thiazole (C=N at ~1600 cm⁻¹) groups.
- X-ray Crystallography :
- Use SHELXL for refinement and ORTEP-III for visualization .
- Validate with checkCIF to resolve disorder or thermal motion issues .
Q. What biological activities are associated with thiazole carboxylate derivatives?
- Methodological Answer :
- Antimicrobial Testing : Perform broth microdilution assays (e.g., MIC against S. aureus or E. coli) .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Mechanistic Studies : Probe enzyme inhibition (e.g., COX-2 or kinases) via fluorometric assays.
Advanced Research Questions
Q. How to design derivatives of this compound for enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Vary substituents at positions 2 (ester), 4, and 5 (ethyl) to modulate lipophilicity and electronic effects.
- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Computational Modeling :
- Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins.
- Analyze hydrogen-bonding patterns using graph-set analysis .
Q. What methodologies resolve crystallographic data contradictions in thiazole derivatives?
- Methodological Answer :
- Refinement : Use SHELXL for high-resolution data to model disorder or twinning .
- Validation : Employ checkCIF to flag geometric outliers (e.g., bond lengths, angles) and ADDSYM to detect missed symmetry .
- Case Study : For thermal motion issues, apply TLS (Translation-Libration-Screw) refinement in SHELXL .
Q. How to analyze substituent effects on thiazole ring reactivity?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates (e.g., hydrolysis or substitution) via HPLC or UV-Vis.
- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites on the ring .
- Experimental Design :
| Substituent | Reaction Rate (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| -Cl (Electron-withdrawing) | 0.45 | 75.2 |
| -OCH₃ (Electron-donating) | 0.12 | 92.3 |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
